1-ethyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H14F3N3O2 and its molecular weight is 361.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Ethyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The compound can be synthesized from readily available precursors through methods such as the Friedlander synthesis, where appropriate ionic liquids may be used as catalysts to enhance yield and reduce environmental impact .
Antitumor Activity
Research has demonstrated that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, compounds with similar structures have shown potent activity against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
3-benzothiazolenaphthyridine | KB (oral epidermal carcinoma) | 2.4–2.7 |
3-benzoxazolenaphthyridine | A270 (ovarian carcinoma) | 31.8–3.0 |
Enoxacin derivative | Bel-7402 (hepatocellular carcinoma) | 58.9 |
The compound is hypothesized to exert its antitumor effects through the generation of reactive oxygen species (ROS) and subsequent DNA damage response (DDR), leading to apoptosis in cancer cells. The use of ROS scavengers like N-acetyl-cysteine has been shown to mitigate these effects, confirming the role of oxidative stress in its mechanism of action .
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for its antimicrobial efficacy. Studies using agar diffusion methods have indicated that naphthyridine derivatives display concentration-dependent antibacterial activity against pathogens such as E. coli, Klebsiella pneumoniae, and Staphylococcus aureus. The following table summarizes relevant findings:
Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
---|---|
E. coli | 0.190 |
K. pneumoniae | 0.390 |
S. aureus | IC50 values ranged from 0.049 to 0.780 |
These results suggest that modifications in the naphthyridine structure can enhance antimicrobial potency .
The biological activity of this compound is attributed to several mechanisms:
- Oxidative Stress Induction : The compound increases ROS levels within cells, leading to oxidative damage.
- DNA Damage Response Activation : Enhanced DDR pathways contribute to apoptosis in malignant cells.
- Inhibition of Key Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
Case Studies
A notable study investigated the effects of a related naphthyridine derivative on non-small-cell lung cancer (NSCLC). The findings revealed that this derivative had stronger inhibitory effects compared to established treatments like enoxacin, highlighting its potential as a novel therapeutic agent .
Another study focused on the antimicrobial properties of naphthyridine derivatives against multi-drug resistant strains, demonstrating significant efficacy and suggesting a promising avenue for developing new antibiotics .
Propiedades
IUPAC Name |
1-ethyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-2-24-15-11(5-4-8-22-15)9-14(17(24)26)16(25)23-13-7-3-6-12(10-13)18(19,20)21/h3-10H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGXOJLYBZHBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.